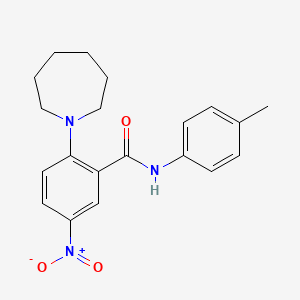
4,4'-(1,2-ethynediyldi-4,1-phenylene)bis(2-methyl-3-butyn-2-ol)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis(2-methyl-3-butyn-2-ol) often involves the Sonogashira coupling reaction, a pivotal method in constructing carbon-carbon bonds between alkynes and aryl halides. For example, the synthesis and characterization of bis(arylene ethynylene)s derivatives showcase the utilization of palladium-catalyzed cross-coupling reactions to achieve high degrees of conjugation and structural precision (West et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their physical and chemical properties. X-ray crystallography and spectroscopic methods (FT-IR, NMR) are typically used to elucidate the structure, confirming the presence of ethynyl linkages and the phenylene core. This structural information is essential for understanding the material's behavior and potential applications (Elliott et al., 2006).
Chemical Reactions and Properties
The reactivity of 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis(2-methyl-3-butyn-2-ol) and its derivatives towards further functionalization plays a crucial role in the development of advanced materials. These compounds can undergo various chemical reactions, such as additional coupling processes, hydrogenation, and oxidation, to modify their properties or to incorporate them into more complex architectures. Such versatility is pivotal for tailoring materials for specific applications (Hasaninejed et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure of the compound. Modifications in the side chains or the incorporation of different substituents can significantly affect these properties, which in turn determines the material's processability and application potential. For instance, the introduction of alkoxy groups has been shown to improve solubility and facilitate the formation of films or coatings, important for electronic device fabrication (Li et al., 1998).
Chemical Properties Analysis
The electronic and optical properties of compounds like 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis(2-methyl-3-butyn-2-ol) are of particular interest. These properties are closely related to the conjugated systems formed by ethynyl and phenylene units, which can affect the material's ability to absorb and emit light. Studies have highlighted how the modification of the conjugation length or the introduction of electron-donating or withdrawing groups can significantly impact the material's optical properties, such as its absorption and emission wavelengths, making them suitable for applications in organic electronics and photonics (Peng-cheng, 2005).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing novel polymers and oligomers incorporating ethynylene and phenylene units, emphasizing the significance of these compounds in creating materials with unique properties. For instance, Kwak and Masuda (2002) synthesized a hyperbranched polymer with high thermal stability and distinct optical properties, demonstrating the potential of such materials in high-temperature applications and optical devices (Kwak & Masuda, 2002). Similarly, Harris et al. (1984) prepared reactive, end-capped polyimide oligomers, highlighting their suitability as planarizing coatings in the electronics industry due to their solubility and thermal properties (Harris et al., 1984).
Optical and Electronic Applications
The incorporation of ethynylene and phenylene units into polymers and oligomers has been shown to enhance their optical and electronic properties. Peng-cheng (2005) studied the fluorescence properties of a new oligo(p-phenyleneethynylene) derivative, revealing its potential as a blue-light emitting material due to improved solubility and monochromaticity of emission (Peng-cheng, 2005). This finding is particularly relevant for the development of new materials for optoelectronic applications.
Functional Materials and Catalysis
Further research has explored the use of these compounds in the synthesis of functional materials and catalysts. For example, Fujimoto et al. (2005) synthesized poly(phenylene)-based polyelectrolytes with high proton conductivity, suggesting their applicability in fuel cells and other energy-related technologies (Fujimoto et al., 2005). Additionally, Long et al. (2006) developed bis(phosphanylphenoxide) complexes that demonstrated high activity for ethylene and propylene polymerization, indicating the potential of these systems in industrial polymer production (Long et al., 2006).
Propriétés
IUPAC Name |
4-[4-[2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethynyl]phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-23(2,25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(3,4)26/h7-14,25-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWJXKXSPDTYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387883 | |
| Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |
CAS RN |
190143-09-0 | |
| Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)
![2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4023597.png)

![N-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B4023605.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023621.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4023631.png)
![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)
![1-[2-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4023664.png)
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B4023674.png)
![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)
![4-({[3-(2-furyl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023683.png)
![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)